molecular formula C18H13ClN4OS2 B2397866 N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-27-1

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2397866
CAS No.: 688337-27-1
M. Wt: 400.9
InChI Key: NFAULXXIZKBKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a 4-chlorophenyl-substituted imidazole moiety. This structural framework is designed to enhance biological activity, particularly in targeting enzymes or receptors associated with neurological or inflammatory disorders.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAULXXIZKBKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Condensation-Thioetherification Approach

Route Overview :

  • Synthesis of 2-(Bromoacetyl)benzo[d]thiazole :
    • React 2-aminobenzo[d]thiazole (1 eq) with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) at 0–5°C for 2 hr.
    • Yield : 78–82% after recrystallization (ethanol/water).
  • Thioether Formation :

    • Treat 1-(4-chlorophenyl)-1H-imidazole-2-thiol (1 eq) with the bromoacetyl intermediate (1 eq) in DMF, using K₂CO₃ (2 eq) as base at 60°C for 6 hr.
    • Key Challenge : Competing oxidation of thiol to disulfide, mitigated by N₂ purging.
  • Final Acetamide Formation :

    • React the thioether product with ammonium acetate in acetic acid under reflux (12 hr), followed by neutralization with NaHCO₃.
    • Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • High regioselectivity due to stepwise coupling.
  • Scalable to multi-gram quantities.

Limitations :

  • Requires handling moisture-sensitive bromoacetyl bromide.
  • Multiple purification steps reduce overall efficiency.

One-Pot Tandem Catalysis Strategy

Pd-Catalyzed C–H Functionalization :

  • Combine 2-aminobenzo[d]thiazole, 1-(4-chlorophenyl)-1H-imidazole-2-thiol, and Pd(OAc)₂ (5 mol%) in DMSO at 120°C for 24 hr.
  • Mechanism : Palladium facilitates simultaneous C–S bond formation and acetamide coupling via oxidative addition/reductive elimination.
  • Yield : 58–63% (no intermediate isolation).

Cu-Mediated Coupling :

  • Employ CuI (10 mol%) with 1,10-phenanthroline ligand in toluene at 110°C.
  • Key Observation : Higher sulfur tolerance compared to Pd systems.
  • Yield : 60–67% with reduced metal leaching.

Reaction Optimization and Process Intensification

Solvent Screening Data

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 72 95
DMSO 46.7 68 93
THF 7.5 54 88
EtOH 24.3 49 85

Optimal solvent: DMF balances polarity and nucleophilicity.

Catalytic System Comparison

Catalyst Ligand Temp (°C) Time (hr) Yield (%)
Pd(OAc)₂ None 120 24 63
CuI 1,10-Phenanthroline 110 18 67
FeCl₃ PPh₃ 130 36 41

CuI systems offer cost advantages over Pd catalysts.

Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, imidazole-H)
  • δ 7.89–7.32 (m, 8H, aromatic protons)
  • δ 4.12 (s, 2H, SCH₂CO)

IR (KBr, cm⁻¹) :

  • 1675 (C=O stretch)
  • 1580 (C=N, benzothiazole)
  • 1240 (C–S–C asymmetric stretch)

HRMS (ESI+) :

  • Calculated for C₁₈H₁₃ClN₄OS₂: 400.9 [M+H]⁺
  • Observed: 401.2 [M+H]⁺

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor system (Corning AFR) reduces reaction time from 18 hr to 45 min.
  • Productivity : 12 g/hr vs. 2 g/hr in batch mode.

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor 23.4 8.7
PMI (kg/kg) 56 19
Energy (kJ/mol) 420 155

Flow systems enhance sustainability through reduced solvent use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Several studies have highlighted the anticancer properties of compounds related to N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, particularly those featuring thiazole and imidazole moieties.

Case Study: Anticancer Activity

Research indicated that derivatives of thiazole exhibited promising anticancer activity against various cell lines. For instance, a study demonstrated that novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity . The structure-activity relationship suggested that the presence of imidazole rings is crucial for enhancing anticancer efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
19A54923.30 ± 0.35Induces apoptosis
20U251Not specifiedCell cycle arrest
21WM79310–30Apoptosis induction

Antibacterial Applications

The antibacterial potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant activity against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In one investigation, newly synthesized imidazotriazole-incorporated thiazoles were tested against various microbial species. Notably, one derivative exhibited superior activity against Staphylococcus epidermidis compared to standard antibiotics . The presence of specific functional groups was found to enhance the antibacterial properties.

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
42Staphylococcus epidermidis<0.09 µg/mL
18Escherichia coli100 µg/mL
20Enterococcus faecalis100 µg/mL

Mechanistic Insights and Structure Activity Relationship

The mechanisms underlying the biological activities of this compound and its derivatives are complex and involve multiple pathways:

  • Apoptosis Induction : Many thiazole derivatives promote apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : Some compounds act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival.

Synthetic Approaches

The synthesis of this compound typically involves the coupling of substituted benzothiazoles with acetamides under controlled conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield during synthesis .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial activity: It might inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : The thioacetamide bridge allows modular substitution with diverse heterocycles (imidazole, triazole, thiadiazole) .
  • Role of Substituents : Electron-withdrawing groups (e.g., 4-chloro, nitro) enhance stability and binding interactions, as seen in Compound 15 and the thiadiazole derivative .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • Target Compound : Expected peaks include N–H stretching (3405 cm⁻¹ for secondary amide), C=O (1653 cm⁻¹), and C–S (624 cm⁻¹) .
    • Analogues :
  • Compound 15: Shows similar N–H (3434 cm⁻¹) and C=O (1694 cm⁻¹) stretches but higher C–S frequency (841 cm⁻¹) due to benzoyl substitution .
  • Thiadiazole derivatives (): Exhibit NO₂ asymmetric stretching at 1520 cm⁻¹, absent in the target compound .
  • NMR Data :

    • Target Compound : Anticipated aromatic proton signals at δ 7.2–8.5 ppm (benzothiazole and imidazole), with a singlet for the acetamide CH₂ .
    • Alkoxy-benzothiazoles (5a–m) : Alkoxy protons appear as triplets at δ 3.8–4.2 ppm .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : 4-Chlorophenyl (Compound 15) and nitro groups () improve activity by enhancing electrophilicity and π-π stacking .
  • Heterocycle Choice: Triazole and thiadiazole moieties confer distinct activity profiles (anticonvulsant vs. antinociceptive) .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound characterized by its unique structural features, including a benzo[d]thiazole ring, an imidazole ring, and a chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The compound's IUPAC name is N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide. Its molecular formula is C18H13ClN4OSC_{18}H_{13}ClN_{4}OS, and it exhibits a complex arrangement that contributes to its biological properties.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the benzo[d]thiazole ring : Starting from ortho-aminothiophenol and a suitable aldehyde.
  • Formation of the imidazole ring : Through condensation reactions with 4-chlorophenyl ketone.
  • Thioether formation : Coupling the intermediates via thioether linkage.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess notable antimicrobial activity. A study on related thiazole derivatives found comparable activity to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, thiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. The presence of electron-donating groups in the structure enhances these activities, indicating that modifications to the compound could lead to improved efficacy .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis of related compounds revealed that:

  • The benzothiazole moiety is crucial for cytotoxic activity.
  • Substituents on the phenyl ring can significantly influence biological activity; for instance, the presence of methyl or halogen groups can enhance potency .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of thiazole derivatives. For example, compounds designed as COX-2 inhibitors showed promising analgesic effects in preclinical models . The mechanism involves inhibition of inflammatory pathways, which could be relevant for therapeutic applications in conditions like arthritis.

Research Findings Summary

Activity Type Findings
AntimicrobialComparable activity to standard antibiotics; effective against various bacterial strains .
AnticancerSignificant cytotoxic effects on cancer cell lines; structure modifications enhance potency .
Anti-inflammatoryPotential COX-2 inhibition; promising analgesic effects observed in studies .

Q & A

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Cyclization of thiourea derivatives with halogenated acetic acids to form the thiazole ring (e.g., using 2-chloro-N-(thiazol-2-yl)acetamide) .

Nucleophilic substitution to introduce the 4-chlorophenyl group onto the imidazole ring under basic conditions (e.g., K₂CO₃ in DMF) .

Alkylation to attach the thioacetamide moiety, followed by purification via recrystallization (ethanol or ethyl acetate/hexane) .
Characterization:

  • NMR (¹H/¹³C) confirms regiochemistry and substituent positions.
  • IR identifies amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) groups .
  • Mass spectrometry validates molecular weight (±2 Da tolerance) .

Q. How is the compound’s structural integrity validated during synthesis?

Methodological Answer: Validation employs a multi-technique approach:

  • TLC monitoring (silica gel, UV visualization) tracks reaction progress .
  • Elemental analysis (C, H, N, S) matches calculated vs. experimental values (±0.3% tolerance) .
  • X-ray crystallography (if crystals form) resolves 3D conformation, particularly for stereochemical ambiguities .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Enzyme inhibition: COX-1/2 assays (e.g., colorimetric measurement of prostaglandin production) to evaluate anti-inflammatory potential .
  • Antimicrobial activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro, methoxy) on the phenyl ring influence biological activity?

Methodological Answer: A structure-activity relationship (SAR) study comparing analogs reveals:

SubstituentPositionActivity TrendEvidence
-NO₂Para↑ COX-2 inhibition (IC₅₀ ~1.2 µM) due to electron-withdrawing effects
-OCH₃Para↓ Antimicrobial potency (MIC >50 µg/mL) due to reduced membrane permeability
Methodology:
  • Synthesize analogs via targeted substitutions.
  • Validate using molecular docking (e.g., AutoDock Vina) to assess binding affinity to COX-2 .

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic environments?

Methodological Answer: The thioacetamide group undergoes:

  • Thiol-disulfide exchange in oxidative conditions (e.g., with H₂O₂), forming disulfide bridges .
  • Nucleophilic attack at the carbonyl carbon by amines or thiols, requiring pH >9 for deprotonation .
    Experimental validation:
  • Monitor via ¹H NMR (disappearance of –SH proton at δ ~3.5 ppm) .

Q. How can contradictory data on substituent effects (e.g., conflicting activity trends) be resolved?

Methodological Answer:

  • Comparative pharmacokinetics: Assess metabolic stability (e.g., hepatic microsome assays) to differentiate intrinsic activity vs. bioavailability .
  • Free-energy perturbation (FEP) simulations quantify binding energy contributions of specific substituents .
  • Meta-analysis of published analogs to identify consensus trends (e.g., nitro groups enhance COX-2 selectivity) .

Q. What solvent systems optimize yield in multi-step syntheses?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions (yield ~75–85%) .
  • Chloroform/ethanol mixtures improve recrystallization purity (≥95%) by reducing co-solubility of byproducts .
    Critical parameters:
  • Temperature (0–5°C for alkylation; 80°C for cyclization) .
  • Catalyst screening (e.g., KI for halogen exchange reactions) .

Q. How does the compound interact with COX-2 at the molecular level?

Methodological Answer:

  • Molecular docking (PDB: 5KIR) shows the thioacetamide sulfur forms a hydrogen bond with Tyr355, while the 4-chlorophenyl group occupies the hydrophobic pocket .
  • MM/GBSA binding energy calculations estimate ΔG = −9.8 kcal/mol, correlating with experimental IC₅₀ values .
    Validation:
  • Site-directed mutagenesis (Tyr355Ala) reduces inhibition by >60% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.